Naphtho[2,3-h]cinnoline
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Overview
Description
Naphtho[2,3-h]cinnoline: is a fused N-heterocyclic compound that consists of a naphthalene ring fused to a cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-h]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method includes the cyclization of ortho-ethynylarenediazonium salts under specific conditions . Another approach involves the reaction of 2-aminoanthraquinone with hydrazine, followed by cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-h]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Naphtho[2,3-h]cinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Naphtho[2,3-h]cinnoline exerts its effects involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cinnoline: A related compound with a similar structure but without the naphthalene ring.
Quinoline: Another N-heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness: Naphtho[2,3-h]cinnoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C16H10N2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[2,3-h]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-10-15-14(9-12(13)3-1)6-5-11-7-8-17-18-16(11)15/h1-10H |
InChI Key |
IHRUNHAGYIHWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3N=NC=C4 |
Origin of Product |
United States |
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